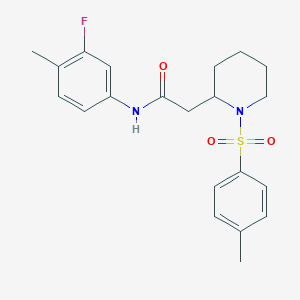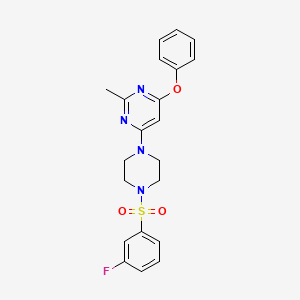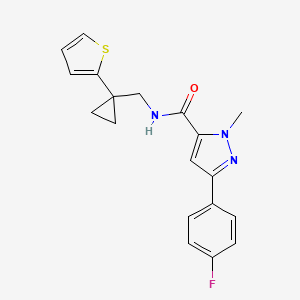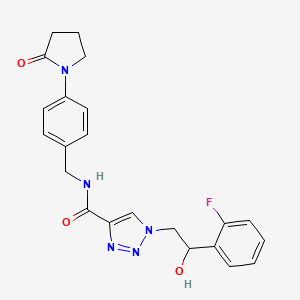![molecular formula C17H16N4O3S2 B2502833 1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 845804-31-1](/img/structure/B2502833.png)
1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinoxaline derivative, which is a type of heterocyclic compound. Quinoxalines have a bicyclic structure, consisting of a benzene ring fused to a pyrazine ring . They are known for their diverse biological activities and chemical properties .
Molecular Structure Analysis
The molecular structure of quinoxalines is characterized by a bicyclic system, consisting of a benzene ring fused to a pyrazine ring . The presence of the methoxyethyl and thiophen-2-ylsulfonyl groups in the compound would likely influence its 3D structure and potentially its interaction with other molecules .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . The specific reactions that “1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” can undergo would depend on the reactivity of the methoxyethyl and thiophen-2-ylsulfonyl groups.Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds within the quinoxaline class, including derivatives similar to the one , have been explored for their antibacterial activities. For instance, the synthesis of quinoxaline sulfonamides through a green and efficient method demonstrated significant antibacterial effects against pathogens such as Staphylococcus spp. and Escherichia coli. This research underscores the potential of quinoxaline derivatives in developing new antibacterial agents, emphasizing their relevance in addressing antibiotic resistance challenges (Alavi et al., 2017).
Antitubercular Agents
The structural framework of pyrrolo[2,3-b]quinoxaline derivatives has also been harnessed for antitubercular purposes. A study on 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential anti-tubercular agents showcases the compound's efficacy against Mycobacterium tuberculosis. This highlights the importance of these derivatives in contributing to the fight against tuberculosis, a major global health concern (Karkara et al., 2020).
Catalysis and Asymmetric Hydrogenation
Quinoxaline derivatives are also prominent in catalysis, particularly in asymmetric hydrogenation reactions. Research into rigid P-chiral phosphine ligands with quinoxaline backbones demonstrates their application in rhodium-catalyzed asymmetric hydrogenation, offering a pathway to synthesize chiral pharmaceutical ingredients efficiently. This application is crucial for producing enantiomerically pure compounds, essential in drug development and synthesis (Imamoto et al., 2012).
Physiological Importance and Nutritional Aspects
Although not directly related to the exact compound, the investigation of pyrroloquinoline quinone (PQQ) and its derivatives, sharing a similar quinoline core, reveals their significant physiological and nutritional implications. PQQ has been identified as a novel coenzyme in bacteria and potentially plays a crucial role in nutritional and pharmacological contexts, indicating the broad impact of quinoline derivatives beyond mere chemical interest (Smidt et al., 1991).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-methoxyethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-24-9-8-21-16(18)15(26(22,23)13-7-4-10-25-13)14-17(21)20-12-6-3-2-5-11(12)19-14/h2-7,10H,8-9,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLMDAHZTABXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)
![2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2502756.png)
![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)




![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)